N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of acetylacetone with aromatic azides in the presence of potassium carbonate . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The acetyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and substituted derivatives of the original compound .
Scientific Research Applications
N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share similar heterocyclic structures and biological activities.
Oxadiazole-containing compounds: These compounds also have a five-membered ring with nitrogen and sulfur atoms, similar to thiadiazoles.
Uniqueness
N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both acetyl and pyridinyl groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
62236-04-8 |
---|---|
Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-(3-acetyl-2-pyridin-4-yl-2H-1,3,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-3-5-12-6-4-9/h3-6,10H,1-2H3,(H,13,14,16) |
InChI Key |
ZCXPVLSZPSTSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=NC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.